molecular formula C15H12BrN3OS B3511300 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B3511300
M. Wt: 362.2 g/mol
InChI Key: GHNQPYRTKZICQU-UHFFFAOYSA-N
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Description

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-bromo-1-naphthoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets in the cell. The thiadiazole ring in the compound allows it to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific structure and the presence of both the thiadiazole and naphthalene moieties. Similar compounds include:

These similar compounds share some biological activities with this compound but differ in their specific applications and properties.

Properties

IUPAC Name

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-2-13-18-19-15(21-13)17-14(20)11-7-3-6-10-9(11)5-4-8-12(10)16/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNQPYRTKZICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Reactant of Route 3
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Reactant of Route 4
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

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